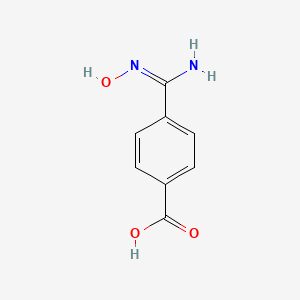

4-(N-Hydroxycarbamimidoyl)benzoic acid

Description

Contextualization within Amidoxime (B1450833) Chemistry

Amidoximes are a class of organic compounds characterized by the presence of both a hydroxyimino (=NOH) and an amino (-NH₂) group attached to the same carbon atom. nih.gov This functional group makes them valuable and versatile building blocks in organic synthesis, particularly for the creation of various heterocyclic compounds. nuph.edu.ua The most common method for synthesizing amidoximes involves the nucleophilic attack of hydroxylamine (B1172632) on a nitrile precursor. nih.gov

The amidoxime functional group is often utilized in medicinal chemistry as a bioisostere of a carboxylic acid. Furthermore, amidoximes are recognized as effective prodrugs for amidines. researchgate.net Amidines are often strongly basic, leading to protonation at physiological pH, which can hinder their absorption from the gastrointestinal tract. researchgate.net Amidoximes are significantly less basic and can be readily reduced in vivo by enzymes to the corresponding active amidine, a strategy that improves oral bioavailability. nuph.edu.uaresearchgate.net 4-(N-Hydroxycarbamimidoyl)benzoic acid is a specific example of an aromatic amidoxime, where the functional group is attached to a benzene (B151609) ring that also carries a carboxylic acid substituent.

Historical Perspective of Relevant Benzoic Acid Derivatives in Research

Benzoic acid, the simplest aromatic carboxylic acid, was first described in the 16th century through the dry distillation of gum benzoin. globalresearchonline.net Its chemical structure was later determined in the 19th century. A significant milestone in its research history was the discovery of its antifungal properties in 1875, which led to its use as a food preservative. globalresearchonline.net

Over time, benzoic acid and its derivatives have become fundamental precursors for the synthesis of a vast range of organic substances. globalresearchonline.net The benzoic acid scaffold is a core component in many pharmaceutical intermediates and bioactive molecules. nbinno.com For instance, derivatives such as 4-hydroxybenzoic acid are precursors to parabens, which are widely used as preservatives in cosmetic and pharmaceutical products. researchgate.netresearchgate.net Similarly, other substituted benzoic acids serve as starting materials for synthesizing drugs, dyes, and polymers. nih.gov The utility of these derivatives stems from the reactivity of the carboxylic acid group and the ability to modify the aromatic ring with other functional groups to tune the molecule's properties.

Significance and Research Rationale of this compound as a Chemical Entity

The primary significance of this compound in academic research lies in its role as a bifunctional chemical building block. bldpharm.com Its structure allows for selective chemical modifications at either the amidoxime or the carboxylic acid moiety, making it a valuable intermediate in multi-step syntheses.

The research rationale for using this compound can be categorized into two main areas: its application in prodrug design and its use as a precursor for heterocyclic synthesis.

Prodrug Development: The "amidoxime for amidine" strategy is a key rationale for the use of this compound. researchgate.net this compound serves as the direct prodrug for 4-carbamimidoylbenzoic acid (also known as 4-carboxybenzamidine). 4-carbamimidoylbenzoic acid is an inhibitor of serine proteases, but its strong basicity limits its therapeutic application. By using this compound, researchers can overcome this limitation, as the amidoxime is readily absorbed and subsequently metabolized to the active amidine compound. nuph.edu.uaresearchgate.net

Table 2: Summary of Research Rationale for this compound

| Research Area | Rationale | Key Functional Group Involved |

|---|---|---|

| Medicinal Chemistry / Prodrug Design | Serves as a less basic, orally absorbable precursor to the active drug 4-carbamimidoylbenzoic acid. nuph.edu.uaresearchgate.net | Amidoxime |

| Synthetic Organic Chemistry | Acts as a versatile building block for constructing 1,2,4-oxadiazole (B8745197) rings and other complex molecules. nuph.edu.ua | Amidoxime & Carboxylic Acid |

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

4-[(E)-N'-hydroxycarbamimidoyl]benzoic acid |

InChI |

InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) |

InChI Key |

VEEGPIDERPILTD-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/N)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 N Hydroxycarbamimidoyl Benzoic Acid

Established Synthetic Routes for 4-(N-Hydroxycarbamimidoyl)benzoic Acid

The preparation of this compound is well-documented, with the most common approaches starting from readily available precursors. These routes are characterized by their efficiency and scalability, making the target compound accessible for further applications.

Conversion from 4-Cyanobenzoic Acid Precursors

A direct and widely utilized method for the synthesis of this compound involves the reaction of 4-cyanobenzoic acid with hydroxylamine (B1172632). This transformation converts the nitrile group into a hydroxycarbamimidoyl moiety.

The reaction is typically carried out by treating a solution of 4-cyanobenzoic acid with hydroxylamine hydrochloride in the presence of a base. The base is crucial for neutralizing the hydrochloride salt and generating free hydroxylamine, which then acts as the nucleophile. A common procedure involves dissolving 4-cyanobenzoic acid in a mixture of ethanol (B145695) and water, followed by the addition of hydroxylamine hydrochloride and a suitable base such as potassium carbonate. The reaction mixture is then heated to reflux to drive the reaction to completion.

To enhance the reaction rate and ensure complete conversion, a catalyst can be employed. One documented example is the use of 8-hydroxyquinoline. The reaction is typically performed under reflux conditions, and the progress can be monitored by techniques such as high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material. Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration.

Reaction Conditions for the Synthesis of this compound from 4-Cyanobenzoic Acid

| Parameter | Condition |

| Starting Material | 4-Cyanobenzoic Acid |

| Reagents | Hydroxylamine Hydrochloride, Potassium Carbonate |

| Catalyst | 8-Hydroxyquinoline |

| Solvent | Ethanol/Water mixture |

| Temperature | Reflux |

| Monitoring | HPLC |

Synthesis via Ester Intermediates (e.g., Methyl, Ethyl)

An alternative synthetic strategy involves the use of ester derivatives of 4-cyanobenzoic acid. This two-step approach first involves the formation of the N-hydroxycarbamimidoyl group from the nitrile, followed by the hydrolysis of the ester to yield the final carboxylic acid. This route can be advantageous in certain situations, such as when protecting the carboxylic acid functionality is desired during the initial transformation.

The synthesis of the methyl ester intermediate, (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate, is achieved through the nucleophilic addition of hydroxylamine to methyl 4-cyanobenzoate (B1228447). A typical procedure involves reacting methyl 4-cyanobenzoate with hydroxylamine hydrochloride in a solvent like methanol. The reaction is carried out under reflux conditions. Basic conditions are often employed to facilitate the reaction.

Synthesis of (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

| Parameter | Condition |

| Starting Material | Methyl 4-cyanobenzoate |

| Reagent | Hydroxylamine Hydrochloride |

| Solvent | Methanol |

| Temperature | 70°C (Reflux) |

| Reaction Time | 1.5 hours |

The preparation of the corresponding ethyl ester follows a similar principle. Ethyl 4-cyanobenzoate is reacted with hydroxylamine in the presence of a base. The reaction is typically conducted in a protic solvent such as ethanol. While specific documented procedures for this exact transformation are less common in readily available literature, the synthesis can be inferred from standard organic chemistry principles and analogous reactions. The subsequent hydrolysis of the ethyl ester to the carboxylic acid would then be required to obtain the final product.

Advanced Synthetic Strategies and Considerations

Modern synthetic approaches to this compound and its derivatives emphasize efficiency, selectivity, and sustainability. These strategies are crucial for accessing this key intermediate in high purity and yield for its subsequent applications.

Chemo- and Regioselective Amidoxime (B1450833) Formation from Nitriles

The most common and direct route to this compound involves the nucleophilic addition of hydroxylamine to the nitrile group of 4-cyanobenzoic acid. tandfonline.com A significant challenge in this synthesis is achieving chemoselectivity, specifically the selective reaction of hydroxylamine with the nitrile group in the presence of the carboxylic acid moiety, which could potentially undergo side reactions.

The reaction is typically carried out by treating 4-cyanobenzoic acid with hydroxylamine hydrochloride in the presence of a base. tandfonline.com The base, such as potassium carbonate or triethylamine (B128534), is essential to generate the free hydroxylamine nucleophile from its hydrochloride salt. tandfonline.com The choice of solvent and reaction conditions plays a critical role in maximizing the yield and minimizing impurities. Often, a mixture of an alcohol (like ethanol) and water is used as the solvent system, and the reaction is heated to reflux to ensure complete conversion. drughunter.com

A representative procedure for the chemoselective synthesis is as follows: 4-cyanobenzoic acid is dissolved in an ethanol/water mixture, followed by the addition of hydroxylamine hydrochloride and potassium carbonate. The mixture is then heated under reflux. After the reaction is complete, cooling the mixture and adding water often leads to the precipitation of the desired this compound, which can then be collected by filtration. drughunter.com The success of this method lies in the higher reactivity of the nitrile group towards hydroxylamine under these conditions compared to the carboxylic acid group.

Recent advancements in amidoxime synthesis focus on milder and more environmentally friendly conditions. For instance, the use of water as a green solvent in the presence of an organic base like triethylamine at room temperature has been shown to be effective for the synthesis of various arylamidoximes, offering a more sustainable alternative to traditional methods that require heating and organic solvents. tandfonline.com

Table 1: Reaction Conditions for the Synthesis of this compound

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-Cyanobenzoic acid | Hydroxylamine hydrochloride, Potassium carbonate | Ethanol/Water | Reflux | This compound |

| Aromatic nitriles | Hydroxylamine hydrochloride, Triethylamine | Water | Room Temperature | Arylamidoximes |

Utilization as a Synthetic Building Block in Complex Molecular Architectures

The bifunctional nature of this compound, possessing both an amidoxime and a carboxylic acid group, makes it a valuable synthon for constructing more elaborate molecules, particularly heterocyclic systems.

The amidoxime moiety is a key functional group for the synthesis of 1,2,4-oxadiazole (B8745197) rings, a class of heterocycles frequently found in pharmacologically active compounds due to their role as bioisosteres for esters and amides. The general and most widely used method involves the condensation of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step.

For example, the reaction of this compound with a given carboxylic acid can be facilitated by coupling agents like carbonyldiimidazole (CDI) or HBTU in the presence of a base like N,N-diisopropylethylamine (DIEA). hyphadiscovery.comacs.org Microwave heating has also been demonstrated to significantly accelerate the cyclization step, leading to high yields of the desired 1,2,4-oxadiazole in a much shorter reaction time compared to conventional heating. acs.org

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. The design of peptidomimetics often involves the replacement of labile peptide bonds or the use of scaffolds that project key pharmacophoric groups in a biologically relevant orientation.

While direct examples of the incorporation of this compound into peptidomimetic structures are not extensively documented in readily available literature, its structural features suggest potential applications in this field. The benzoic acid framework can serve as a rigid scaffold to which other functional groups can be attached. More significantly, the carboxylic acid group and the amidoxime group can act as bioisosteres for other functional groups found in peptides.

A carboxylic acid is a common functional group in many biologically active molecules, but its presence can sometimes lead to poor pharmacokinetic properties. researchgate.net The amidoxime group, with its ability to participate in hydrogen bonding, can be considered a potential bioisosteric replacement for a carboxylic acid or an amide in certain contexts, potentially leading to improved cell permeability and metabolic stability. acs.orgresearchgate.net Therefore, this compound could be explored as a novel building block in the design of peptidomimetics, where the amidoxime or the entire molecule could mimic a specific amino acid residue or a turn structure in a peptide chain.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, these principles can be applied by using more environmentally benign solvents, reducing energy consumption, and employing catalytic methods.

One of the key green chemistry strategies is the use of safer solvents. As mentioned, water has been successfully employed as a solvent for the synthesis of arylamidoximes, replacing more hazardous organic solvents. tandfonline.com This approach not only reduces the environmental footprint but can also simplify the work-up procedure.

Microwave-assisted synthesis is another green technology that can be applied to the synthesis of this compound and its derivatives. chemmethod.comnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and purer products. ajrconline.org For instance, the synthesis of related benzoic acid derivatives has been shown to be much more efficient under microwave irradiation compared to conventional heating. ajrconline.org

Furthermore, the field of biocatalysis offers promising avenues for the green synthesis of benzoic acid derivatives. nih.gov While a specific enzyme for the direct synthesis of this compound has not been reported, the use of whole-cell biocatalysts or isolated enzymes for the production of related compounds like 4-hydroxybenzoic acid from renewable feedstocks demonstrates the potential for developing enzymatic routes. nih.gov Such biocatalytic processes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, making them inherently safer and more sustainable than many traditional chemical methods.

Mechanistic Investigations

Reaction Mechanism Studies in Amidoxime (B1450833) Formation

The formation of amidoximes, including 4-(N-Hydroxycarbamimidoyl)benzoic acid, predominantly occurs through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor, such as 4-cyanobenzoic acid. This reaction is a cornerstone in the synthesis of this class of compounds, valued in medicinal chemistry for their bioisosteric relationship with carboxylic acids and their role as prodrugs. researchgate.net

The generally accepted mechanism involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. This process can be catalyzed by either acid or base, or proceed under neutral conditions, often with heating. The reaction proceeds through a zwitterionic intermediate which then undergoes proton transfer to yield the final amidoxime product.

Recent studies have delved deeper into the reaction kinetics and the influence of solvents and additives on the reaction pathway. rsc.org It has been observed that in certain alcoholic solvents, the reaction can lead to the formation of an unexpected amide by-product. rsc.org Theoretical and experimental evidence suggests that the choice of solvent, such as specific ionic liquids, can significantly influence the reaction rate and selectivity, potentially eliminating the formation of amide side-products and leading to a more efficient and cleaner synthesis. rsc.org

The reaction can be summarized as follows: R-C≡N + NH₂OH → [R-C(NH₂⁺)=N-O⁻] → R-C(NH₂)=N-OH

Table 1: Factors Influencing Amidoxime Synthesis from Nitriles

| Factor | Description | Impact on Reaction |

| Solvent | The medium in which the reaction is carried out. | Can affect reaction rate and the formation of by-products like amides. Ionic liquids have been shown to improve selectivity. rsc.org |

| Catalyst | Acid or base can be used to catalyze the reaction. | Can increase the rate of reaction by activating the nitrile group or the hydroxylamine. |

| Temperature | The reaction is often conducted at elevated temperatures. | Increases the reaction rate but may also promote the formation of side products. |

| Additives | Various additives can be used to improve the reaction. | Can enhance the yield and purity of the amidoxime product. nih.gov |

Ligand-Target Interaction Mechanisms of this compound and its Derivatives

The biological activity of this compound and its derivatives is contingent upon their specific interactions with biological targets. These interactions are governed by the three-dimensional structure of both the ligand and the target, as well as the chemical complementarity between them.

Derivatives of this compound have been investigated as modulators of enzyme activity. A notable example is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov Upregulation of IDO1 is a mechanism through which tumors can evade the immune system.

Molecular modeling and structure-activity relationship (SAR) studies on N-hydroxybenzofuran-5-carboximidamide, a derivative, have elucidated the mechanism of IDO1 inhibition. nih.gov The interaction is characterized by:

Dipole-ionic interactions: The amidoxime moiety forms crucial interactions with the heme iron at the active site of the enzyme. nih.gov

Halogen bonding: Specific substitutions, such as a bromine atom on a phenyl ring, can form halogen bonds with amino acid residues like Cys129, enhancing potency. nih.gov

Table 2: Inhibitory Activity of a this compound Derivative against IDO1

| Compound | Target Enzyme | In Vitro IC₅₀ (μM) | Cellular IC₅₀ (HeLa cells) (μM) |

| N-3-bromophenyl-5-(N-hydroxycarbamimidoyl)benzofuran | IDO1 | 0.44 | 1.1 |

Data sourced from a study on N-hydroxybenzofuran-5-carboximidamide derivatives. nih.gov

While specific studies detailing the receptor binding dynamics of this compound are not extensively documented in the provided search results, the principles governing ligand-receptor interactions can be inferred from its structural features and the mechanisms observed with enzyme targets. The binding of a ligand to a receptor is a dynamic process involving conformational changes in both molecules to achieve an optimal fit. nih.gov

The binding affinity is determined by the sum of various non-covalent interactions, including:

Hydrogen bonds: The hydroxyl and amino groups of the hydroxycarbamimidoyl moiety are capable of forming strong hydrogen bonds with polar residues in a receptor's binding site.

Electrostatic interactions: The charged or polar nature of the amidoxime and carboxylic acid groups can lead to favorable electrostatic interactions with charged residues.

Computational methods like Molecular Dynamics (MD) simulations are often employed to study these dynamic interactions and calculate the binding free energy between a ligand and its receptor. nih.gov

The modulation of enzymes and receptors by this compound and its derivatives can lead to the interference of specific cellular pathways.

Kynurenine Pathway: By inhibiting the IDO1 enzyme, derivatives of this compound can disrupt the kynurenine pathway. nih.gov This pathway is crucial for tryptophan metabolism, and its dysregulation is implicated in immune suppression, particularly in the tumor microenvironment. nih.gov Blocking this pathway can restore T-cell-mediated immune responses against cancer cells.

Coenzyme Q Biosynthesis: Analogs of 4-hydroxybenzoic acid have been shown to interfere with the biosynthesis of Coenzyme Q (CoQ), a vital component of the electron transport chain in mitochondria. nih.gov Given that this compound is a structural analog of 4-hydroxybenzoic acid, it could potentially interact with enzymes in the CoQ biosynthetic pathway. For instance, some analogs act as competitive inhibitors of Coq2, an enzyme that catalyzes an early step in the pathway. nih.gov Interference with this pathway can have significant effects on cellular energy metabolism and redox balance.

Computational Studies and Theoretical Analysis

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. These theoretical methods provide a framework for predicting molecular properties, complementing and guiding experimental work.

Density Functional Theory (DFT) has become a principal tool for investigating the structural and electronic properties of benzoic acid derivatives. ajchem-b.comresearchgate.net This computational method is used to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.net For various benzoic acid derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, have been employed to obtain revamped geometric structures and quantum chemical parameters. ajchem-b.comresearchgate.net These studies help in understanding intra- and intermolecular interactions, as well as identifying sites of electrophilic and nucleophilic reactivity through analyses like Molecular Electrostatic Potential (MEP). ajchem-b.com

Key parameters derived from DFT calculations provide insights into the chemical reactivity and stability of these compounds. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its ease of charge transfer. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis is another application of DFT used to understand charge delocalization within the molecule. mdpi.com For related compounds, DFT has also been used to calculate nonlinear optical (NLO) properties, which are influenced by the molecular energy gap. nih.gov Time-dependent DFT (TD-DFT) is further utilized to explore the excited states and predict the electronic absorption spectra of these molecules. researchgate.net

Table 1: Parameters Calculated Using DFT for Benzoic Acid Derivatives and Related Compounds

| Calculated Parameter | Significance | Relevant Compounds |

|---|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure. | 4-(carboxyamino)-3-guanidino-benzoic acid ajchem-b.comresearchgate.net |

| Vibrational Frequencies | Correlates theoretical spectra with experimental IR and Raman data. | (E)-N-Carbamimidoyl-4-((naphthalen-1-yl-methylene)amino)benzene sulfonamide nih.gov |

| HOMO-LUMO Energies | Indicates chemical reactivity and stability. | 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactivity sites. ajchem-b.com | 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine nih.gov |

| Natural Bond Orbital (NBO) Analysis | Studies intramolecular charge transfer and delocalization. mdpi.com | ortho-(4-tolylsulfonamido)benzamides mdpi.com |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a molecule, such as 4-(N-Hydroxycarbamimidoyl)benzoic acid, interacts with a biological target, typically a protein. These methods are crucial in drug discovery for predicting the binding orientation and affinity of a compound within a protein's active site. researchgate.netnih.gov

Molecular docking studies have been extensively performed on benzoic acid derivatives to predict their binding affinity and interactions with the amino acid residues of various biological targets. nih.gov For instance, derivatives have been docked against the active sites of proteins like the SARS-CoV-2 main protease and influenza neuraminidase. nih.govnih.gov These simulations can reveal crucial binding interactions, such as hydrogen bonding, which stabilize the ligand-protein complex. nih.gov The results of docking are often expressed as a binding energy or docking score, with lower values typically indicating a more favorable interaction. researchgate.net For example, in a study on (E)-4-((2-(phenylcarbamothioyl) hydrazineylidene) methyl) benzoic acid, the lowest binding energy was observed with the nicotinamide-adenine-dinucleotide (B56045) (NADH) target. researchgate.net Similarly, docking simulations of 4-(carboxyamino)-3-guanidino-benzoic acid against four different proteins identified the periplasmic binding protein 1US5 as having the most favorable interaction. ajchem-b.com The exploration of binding sites is a central aspect of molecular design, and computational methods can systematically identify all possible binding modes, including primary (orthosteric) and alternative (allosteric) sites on a target's surface. nih.gov

Table 2: Examples of Molecular Docking Targets for Benzoic Acid Derivatives

| Compound/Derivative Class | Protein Target | Purpose of Study |

|---|---|---|

| Benzoic acid derivatives | SARS-CoV-2 main protease | Evaluation of potential antiviral activity. nih.gov |

| 4-acetylamino-3-guanidinobenzoic acid | Influenza Neuraminidase | Design of enzyme inhibitors. nih.govresearchgate.net |

| (E)-4-((2-(phenylcarbamothioyl) hydrazineylidene) methyl) benzoic acid | Enoyl-Acyl Carrier Protein Reductases | Investigation of antimicrobial activity. researchgate.net |

| 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives | α-glucosidase and α-amylase | Evaluation of antidiabetic potential. nih.gov |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For complex molecules with multiple rotatable bonds, different conformers can have distinct energies and biological activities.

Tautomerism, the interconversion of structural isomers, is another critical aspect, particularly for compounds containing functional groups like the hydroxycarbamimidoyl moiety. For example, studies on related heterocyclic systems, such as 2-(hydroxyphenyl)benzimidazoles, have revealed a solvent-dependent equilibrium between different rotameric and tautomeric forms in the ground state. nih.gov In these systems, an intramolecular proton transfer can occur from a hydroxyl group to a nitrogen atom, leading to the formation of a tautomer. nih.gov Such processes can be influenced by solvent polarity and temperature. nih.gov Understanding the conformational landscape and potential tautomeric forms of this compound is essential for accurately predicting its interactions with biological targets, as different tautomers may exhibit significantly different binding properties.

In Silico Screening and Library Design

In silico screening involves the use of computational methods to search large databases or virtual libraries of compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the early stages of drug discovery.

Both ligand-based and structure-based design strategies are employed in the discovery of novel inhibitors based on the benzoic acid scaffold. nih.gov

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target. nih.gov This approach was used in the design of benzoic acid derivatives as inhibitors of influenza neuraminidase, where X-ray crystallography of enzyme-inhibitor complexes guided the synthesis of more potent compounds. nih.govresearchgate.net By understanding the interactions within the active site, modifications can be made to the ligand to improve its binding affinity and selectivity. nih.gov

Ligand-based drug design (LBDD) is utilized when the 3D structure of the target is unknown. This method relies on the knowledge of other molecules that bind to the target. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are central to LBDD. nih.gov For example, a pharmacophore model generated from a set of active benzamide (B126) inhibitors was used as a virtual screening tool to identify novel, potent analogs from a large virtual combinatorial library. nih.gov These in silico approaches allow for the rapid design and evaluation of large libraries of related compounds, filtering them based on predicted activity and desirable pharmacokinetic properties before committing to chemical synthesis. nih.govnih.gov

Virtual Screening for Novel Bioactive Analogs

Virtual screening (VS) is a powerful computational methodology used in drug discovery to systematically search large libraries of small molecules to identify those structures that are most likely to bind to a biological target, typically a protein or enzyme. wikipedia.orgnih.gov This in silico approach accelerates the identification of lead compounds by filtering vast digital databases, thereby reducing the time and cost associated with experimental high-throughput screening (HTS). nih.govnih.gov For a compound such as this compound, virtual screening serves as a crucial tool to discover novel analogs with potentially enhanced or new biological activities.

The virtual screening process is generally hierarchical, employing a series of computational filters to narrow down a large initial library to a manageable number of promising candidates for further experimental testing. nih.gov The workflow can be broadly categorized into two main strategies: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). mdpi.com

Ligand-Based Virtual Screening (LBVS)

When the three-dimensional structure of the biological target is unknown, LBVS methodologies are employed. researchgate.net This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. mdpi.com Using this compound as a starting point or "query" molecule, several LBVS techniques can be applied.

One of the primary LBVS methods is pharmacophore modeling . A pharmacophore represents the essential ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. nih.govresearchgate.net For this compound, a pharmacophore model would be generated by identifying its key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and charged groups. This model then serves as a 3D query to search compound databases for molecules that match these spatial and chemical features. researchgate.netacs.org

The following table illustrates a hypothetical pharmacophore model derived from this compound.

Table 1: Hypothetical Pharmacophore Features for this compound This table is for illustrative purposes only.

| Feature Type | Location on Moiety | Vector/Radius |

| Hydrogen Bond Donor | N-Hydroxy group (-OH) | Vector |

| Hydrogen Bond Donor | Amidine group (-NH2) | Vector |

| Hydrogen Bond Acceptor | Carboxylic acid (=O) | Vector |

| Aromatic Ring | Benzene (B151609) ring | Radius |

| Negative Ionizable | Carboxylic acid (-COO⁻) | Radius |

Once the pharmacophore model is built, it is used to screen large compound libraries (e.g., ZINC, Enamine REAL Space) to identify "hits" that fit the model. elsevierpure.comeddc.sg These hits are then ranked based on how well they match the pharmacophore query.

Structure-Based Virtual Screening (SBVS)

When the 3D structure of the target protein is available, either through experimental methods like X-ray crystallography or computational modeling, SBVS becomes the preferred approach. nih.govencyclopedia.pub The most common SBVS technique is molecular docking , which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. tandfonline.comresearchgate.net

The process begins with the preparation of the target protein's structure and a library of candidate ligands. frontiersin.org Each ligand from the library is then computationally "docked" into the defined binding site of the target. researchgate.net A scoring function is used to estimate the binding affinity, ranking the compounds based on their predicted interaction strength. nih.gov Analogs of this compound would be docked into the active site of a relevant biological target, and their binding modes and scores would be analyzed.

The table below presents hypothetical results from a structure-based virtual screening campaign seeking analogs of this compound.

Table 2: Illustrative Top Hits from a Structure-Based Virtual Screening Campaign This table is for illustrative purposes only. Docking scores are unitless or in kcal/mol, depending on the software; lower energy values typically indicate better binding affinity.

| Compound ID | Molecular Formula | Docking Score (kcal/mol) | Key Predicted Interactions with Target |

| ZINC12345678 | C10H12N2O4 | -9.8 | H-bond with Ser24; Pi-cation with Lys112 |

| ZINC98765432 | C9H9N3O3S | -9.5 | H-bond with Gly25; Hydrophobic with Val87 |

| ZINC24681357 | C11H11N3O3 | -9.2 | H-bond with Asn110; Aromatic with Phe154 |

| ZINC13579246 | C10H10N2O3 | -8.9 | H-bond with Ser24; H-bond with Gly25 |

Following the initial screening, the top-ranked compounds are typically subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted protein-ligand complex over time. tandfonline.com This multi-step process helps to refine the hit list and prioritize the most promising candidates for subsequent experimental validation. researchgate.net

Biological Activity and Pharmacological Potential of 4 N Hydroxycarbamimidoyl Benzoic Acid Derivatives

In Vitro Biological Evaluations

Antimicrobial Activity Studies

The antimicrobial potential of compounds structurally related to 4-(N-Hydroxycarbamimidoyl)benzoic acid has been investigated against various pathogenic bacteria and fungi. The general structure of benzoic acid and its derivatives has long been recognized for its antimicrobial properties, often used in food preservation. nih.govresearchgate.net Modifications to the benzoic acid core, including the addition of amidine or related functional groups, can significantly influence the spectrum and potency of this activity. nih.gov

Studies on various benzoic acid derivatives have demonstrated their efficacy against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. The antibacterial action is influenced by factors such as the type and position of substituents on the aromatic ring. nih.gov For instance, the addition of hydroxyl and methoxyl groups can modulate the activity, with some derivatives showing minimum inhibitory concentrations (MIC) in the mg/mL range against E. coli. nih.gov

While direct studies on this compound are limited, research on structurally similar diarylamidine derivatives reveals potent antibacterial effects. nih.gov The activity of these compounds is dependent on the presence and position of the amidino groups and the nature of the molecular scaffold connecting them. nih.gov Lipophilic acids, such as benzoic acid derivatives, are thought to exert their effect by disrupting cellular homeostasis through mechanisms like inhibiting the active uptake of amino acids. researchgate.net

Table 1: Antibacterial Activity of Representative Benzoic Acid Derivatives

| Compound | Organism | MIC (mg/mL) | Reference |

|---|---|---|---|

| Benzoic Acid | E. coli O157 | 1 | nih.gov |

| 2-Hydroxybenzoic acid | E. coli O157 | 1 | nih.gov |

| 4-Hydroxybenzoic acid | E. coli O157 | 2 | nih.gov |

Antifungal Assessments (e.g., againstC. albicans,Fusarium solani)

The antifungal properties of amidine and guanidine-containing compounds, which are structurally related to the hydroxyamidine moiety, have been evaluated against clinically relevant fungi. Several diarylamidine derivatives have shown considerable potency against a range of fungal species, including Candida albicans. nih.gov The structural features required for antifungal activity often align with those for antibacterial action, highlighting the importance of the amidine functional group. nih.gov

Furthermore, synthetic antimicrobial peptides incorporating guanidine (B92328) groups have demonstrated activity against Candida albicans and Fusarium strains. researchgate.net Studies on coumarin (B35378) derivatives have also identified compounds with activity against Fusarium solani, with osthenol (B192027) showing a MIC of 125 µg/ml. researchgate.net Similarly, azole derivatives of gallic acid have shown promise against Fusarium graminearum, a species related to F. solani. mdpi.com These findings suggest that the this compound scaffold could be a promising starting point for the development of novel antifungal agents.

Table 2: Antifungal Activity of Representative Structurally Related Compounds

| Compound Class/Name | Organism | MIC | Reference |

|---|---|---|---|

| Diarylamidine Derivatives | Candida albicans | Activity Demonstrated | nih.gov |

| Guanidine-containing Peptides | Candida albicans | Activity Demonstrated | researchgate.net |

| Guanidine-containing Peptides | Fusarium spp. | Activity Demonstrated | researchgate.net |

| Osthenol | Fusarium solani | 125 µg/mL | researchgate.net |

Antiproliferative and Anticancer Studies

The hydroxyamidine functional group is a key pharmacophore in the design of modern anticancer agents, particularly enzyme inhibitors. researchgate.netnih.gov Derivatives of this compound are being explored for their potential to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis. nih.gov

A significant mechanism underlying the anticancer activity of hydroxyamidine-containing compounds is the induction of apoptosis, or programmed cell death. nih.gov For example, novel dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and thioredoxin reductase 1 (TrxR1) that feature a hydroxyamidine scaffold have been developed. nih.gov One such compound, ZC0109, was shown to cause an accumulation of reactive oxygen species (ROS), which in turn effectively induced apoptosis and cell cycle arrest in cancer cells. nih.gov

The anticancer potential of benzoic acid derivatives has been widely reported. preprints.orgnih.gov Specific derivatives have demonstrated the ability to induce apoptosis in breast cancer cell lines (MCF-7), with IC₅₀ values in the micromolar range. preprints.org The induction of apoptosis by these compounds is a key indicator of their potential as chemotherapeutic agents.

Table 3: Antiproliferative Activity of Representative Hydroxyamidine and Benzoic Acid Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| ZC0109 (Hydroxyamidine derivative) | Colorectal Cancer Cells | Induces apoptosis | nih.gov |

| INCB024360 (Hydroxyamidine derivative) | CT26 Colon Carcinoma | Inhibits tumor growth | researchgate.net |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid derivative (Compound 14) | MCF-7 (Breast Cancer) | IC₅₀ = 15.6 µM | preprints.org |

Mitochondrial Dysfunction in Cellular Models

The induction of apoptosis is often intrinsically linked to mitochondrial function. The mitochondrial (or intrinsic) pathway of apoptosis is a critical mechanism for cell death, triggered by various intracellular stresses. While direct studies focusing on mitochondrial dysfunction as the primary mechanism for this compound derivatives are not extensively documented, the observed induction of apoptosis by related hydroxyamidine compounds suggests a potential role for mitochondria. nih.gov

Mitochondrial dysfunction can lead to an increase in ROS production, which was observed in cancer cells treated with the hydroxyamidine-based dual inhibitor ZC0109. nih.gov This accumulation of ROS is a known trigger for the mitochondrial apoptotic pathway. In general, mitochondrial dysfunction is increasingly recognized as a key factor in the pathophysiology of various diseases and a target for therapeutic intervention. nih.gov However, the specific pathways by which this compound derivatives might directly induce mitochondrial dysfunction as a primary anticancer effect require further investigation.

Enzyme Inhibition Studies

The structural features of this compound derivatives make them promising candidates for enzyme inhibition. The hydroxyamidine group, in particular, can act as a key pharmacophore, engaging in specific interactions within enzyme active sites.

PARP Inhibitors

Poly(ADP-ribose)polymerase (PARP) enzymes, especially PARP-1, are critical for DNA single-strand break repair. Inhibiting PARP is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The mechanism of PARP inhibitors involves two primary actions: catalytic inhibition and PARP trapping. nih.gov Catalytic inhibitors are nicotinamide (B372718) analogues that compete with the natural substrate (NAD+) to bind to PARP-1, blocking the synthesis of poly(ADP-ribose) chains and stalling the repair of single-strand breaks. nih.govnih.gov The second, more cytotoxic mechanism, is "PARP trapping," where the inhibitor binds to PARP-1 and enhances its binding to damaged DNA. nih.gov This trapped PARP-DNA complex obstructs replication forks, leading to double-strand breaks that are lethal to cancer cells with homologous recombination deficiencies. nih.gov

Hydroxamic acids have been identified as efficient PARP inhibitors. bohrium.comresearchgate.net The hydroxamic acid moiety can chelate zinc ions present in the active sites of various enzymes, a property leveraged in the design of dual PARP and histone deacetylase (HDAC) inhibitors. researchgate.net Derivatives of this compound, containing the structurally related hydroxyamidine group, are designed based on this principle. This functional group is hypothesized to interact with key residues in the PARP active site, mimicking the role of the nicotinamide portion of NAD+ and potentially contributing to both catalytic inhibition and PARP trapping. bohrium.comresearchgate.net

α-Amylase Inhibitors

Pancreatic α-amylase is a key enzyme in carbohydrate digestion, responsible for breaking down starch into smaller oligosaccharides. mdpi.com Inhibiting this enzyme can delay carbohydrate digestion and reduce postprandial hyperglycemia, making it an important therapeutic target for managing type 2 diabetes. bohrium.com Benzoic acid and its phenolic derivatives have been extensively studied as α-amylase inhibitors. bohrium.comresearchgate.net

The inhibitory activity is highly dependent on the substitution pattern on the benzene (B151609) ring, particularly the number and position of hydroxyl groups. researchgate.netnih.gov Studies have shown that a hydroxyl group at the 2-position (ortho-position) of the benzoic acid ring significantly enhances inhibitory activity, whereas hydroxylation at the 5-position has a negative effect. bohrium.comnih.gov For instance, 2,3,4-trihydroxybenzoic acid has been identified as a particularly potent inhibitor. mdpi.combohrium.comnih.gov The inhibitory mechanism involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site. bohrium.comnih.gov The hydroxyl and carboxyl groups of the benzoic acid derivatives are crucial for establishing these interactions, which block the enzyme's catalytic function. researchgate.net

| Compound | IC50 (mM) | Reference |

|---|---|---|

| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 | bohrium.comnih.gov |

| 4-Hydroxybenzoic acid | - | mdpi.com |

| 2,4-Dihydroxybenzoic acid | - | mdpi.com |

| 4-Methylbenzoic acid | 52.35 ± 3.31 | mdpi.com |

Receptor Agonism/Antagonism

Derivatives of this compound have been investigated for their ability to modulate the function of various cell surface and nuclear receptors.

Retinoic acid receptors (RARs) are nuclear receptors that, upon binding to retinoic acid, act as ligand-activated transcription factors. wikipedia.org There are three subtypes, RARα, RARβ, and RARγ. tocris.com RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes. tocris.compatsnap.com In the absence of a ligand, the RAR/RXR dimer is bound to corepressor proteins. Ligand binding induces a conformational change that releases the corepressors and recruits coactivator proteins, initiating gene transcription. tocris.compatsnap.com

RARβ is considered a tumor suppressor, and its signaling is crucial for cell differentiation and growth arrest. nih.gov Therefore, RARβ agonists are being investigated for applications in oncology and nerve injury repair. patsnap.comnih.gov The benzoic acid scaffold is a common feature in many synthetic RAR agonists. nih.gov For example, compounds like 4'-(3-chloro-4,5-dialkoxybenzamido) benzoic acid have been developed as RARα-selective agonists, demonstrating the utility of the benzoic acid core in targeting these receptors. nih.gov While research has often focused on achieving selectivity for one RAR subtype over others, the fundamental interaction of the benzoic acid moiety within the ligand-binding domain highlights the potential for derivatives of this compound to be developed as RARβ agonists. nih.govmedchemexpress.com

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors involved in regulating numerous physiological processes, most notably lymphocyte trafficking. wikipedia.orgnih.gov The S1P1 receptor subtype is expressed on lymphocytes and is essential for their egress from lymph nodes into the bloodstream. clevelandclinic.orgnih.gov S1P1 receptor modulators, such as fingolimod, act by binding to the receptor, causing its internalization and degradation. wikipedia.orgyoutube.com This effectively antagonizes the receptor's function, trapping lymphocytes in the lymph nodes and reducing the number of circulating lymphocytes that can migrate to sites of inflammation. nih.govclevelandclinic.org This mechanism is the basis for the therapeutic effect of S1P1 modulators in autoimmune diseases like multiple sclerosis and ulcerative colitis. wikipedia.orgnih.gov While S1P1 modulation is a significant area of drug development, current literature does not establish a direct link between this activity and derivatives of the this compound scaffold.

The glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor (also known as integrin αIIbβ3) is a receptor found on the surface of platelets. nih.govresearchgate.net Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change that enables it to bind to fibrinogen and von Willebrand factor. nih.govnih.gov This binding is the final common pathway for platelet aggregation and thrombus formation. nih.govahajournals.org

GPIIb/IIIa antagonists are potent antiplatelet agents that block this receptor, preventing fibrinogen from cross-linking platelets. nih.govresearchgate.net This action inhibits platelet aggregation regardless of the initial stimulus. ahajournals.org Research into novel GPIIb/IIIa antagonists has identified substituted benzamidine (B55565) structures as highly potent and orally active candidates. acs.org The amidine group is a key pharmacophore that interacts with the receptor's binding site. For example, ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2,2-dimethylpentanoyl]piperidine-4-acetate, which contains a substituted benzamidine moiety, was developed as a potent fibrinogen receptor antagonist. acs.org The structural similarity between the benzamidine group in these antagonists and the N-hydroxycarbamimidoyl group suggests that derivatives of this compound could also function as effective GPIIb/IIIa antagonists.

Antitrypanosomal Activity

Human African Trypanosomiasis (sleeping sickness), caused by the protozoan parasite Trypanosoma brucei, is a neglected tropical disease requiring new therapeutic options. tandfonline.com Aromatic amidines and related dicationic compounds have long been recognized for their potent antitrypanosomal activity. nih.govnih.gov

Derivatives containing an amidine or hydroxyamidine group show significant activity against both bloodstream and intracellular forms of trypanosomes. nih.gov Numerous studies on compounds such as imidazoline-substituted benzimidazoles and arylimidamides have demonstrated their efficacy, with some exhibiting submicromolar activity against T. brucei and T. cruzi. tandfonline.comnih.govnih.govlshtm.ac.uk The primary mechanism of action for these compounds is their ability to bind to the minor groove of DNA, with a preference for AT-rich sequences. nih.govlshtm.ac.uk This interaction is particularly disruptive to the parasite's kinetoplast DNA (kDNA), a unique mitochondrial DNA network essential for the parasite's survival. nih.gov Binding of the amidine derivatives to kDNA can lead to the destruction of the kinetoplast, triggering parasite death. nih.govplos.org The dicationic nature of many of these compounds at physiological pH facilitates this strong interaction with the negatively charged DNA backbone.

| Compound Class/Example | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Benzothiazole imidazoline (B1206853) 11b | T. brucei | IC90 | 0.12 µM | tandfonline.com |

| Bis-arylimidamide (28SMB032) | T. cruzi (intracellular) | EC50 | < Bz value | nih.gov |

| Arylimidamide (DB1470) | T. cruzi | LD50 | Submicromolar | nih.gov |

| Imidazoline benzimidazole (B57391) 18a | T. brucei | - | >6-fold more potent than nifurtimox | lshtm.ac.uk |

| Imidazoline benzimidazole 18c | T. brucei | - | >6-fold more potent than nifurtimox | lshtm.ac.uk |

*Bz = Benznidazole

Mechanistic Insights from Biological Studies

The diverse biological activities of this compound derivatives can be traced to specific molecular mechanisms. In enzyme inhibition, the interactions are highly targeted. For PARP inhibitors, the mechanism involves competitive binding at the NAD+ site and trapping the enzyme on DNA, a dual action that is particularly effective in cancer cells. nih.gov For α-amylase inhibition by benzoic acid derivatives, the mechanism relies on non-covalent interactions, primarily hydrogen bonding and hydrophobic forces, within the enzyme's active site to block substrate access. bohrium.com

In receptor modulation, the mechanisms vary significantly. RARβ agonism involves the derivative acting as a ligand that penetrates the cell nucleus, binds to the receptor, and initiates a cascade of transcriptional events by recruiting coactivator proteins to specific DNA elements. patsnap.com S1P1 modulation, a distinct process, involves functional antagonism at the cell surface, where ligand binding leads to receptor internalization, thereby preventing lymphocyte egress from lymphoid tissues. clevelandclinic.org For GPIIb/IIIa antagonism, the mechanism is one of competitive blockade on the platelet surface, where the derivative physically obstructs the binding site for fibrinogen, directly preventing the final step of platelet aggregation. nih.govnih.gov

The antitrypanosomal activity of the amidine moiety is rooted in its physicochemical properties, which favor binding to the minor groove of the parasite's AT-rich kDNA. nih.gov This interaction is not enzymatic but rather a direct physical obstruction of DNA replication and function, leading to the destruction of the kinetoplast and subsequent cell death. nih.govplos.org These varied mechanisms underscore the chemical versatility of the this compound scaffold in interacting with diverse biological targets.

Molecular Target Identification and Validation (Labeled and Label-Free Techniques)

Extensive searches of scientific literature and research databases did not yield specific studies detailing the molecular target identification and validation for this compound or its direct derivatives using either labeled or label-free techniques. While the general principles of these techniques are well-established in drug discovery for identifying the protein targets of small molecules, their specific application to this particular compound series has not been documented in available research.

Labeled techniques, which involve modifying the compound with a tag (e.g., biotin, a fluorophore, or a radioisotope) to facilitate the detection of its binding partners, have not been described in the context of this compound derivatives. Similarly, there is no available information on the use of label-free methods for this compound. Label-free techniques, such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), or drug affinity responsive target stability (DARTS), which detect changes in the physical or chemical properties of target proteins upon ligand binding, have not been reported in studies involving this compound.

While research exists on the biological activities of other benzoic acid derivatives, this information is not directly applicable to the specific chemical structure of this compound and is therefore excluded from this article to adhere to the specified scope.

Biological Process Modulation (e.g., neurite development, cellular aggregation)

Concurrent with the absence of molecular target identification studies, there is a lack of published research on the modulation of specific biological processes, such as neurite development or cellular aggregation, by this compound and its derivatives.

Investigations into the effects of this compound on neurite outgrowth, a critical process in neuronal development and regeneration, have not been reported. Likewise, there are no available studies examining the influence of this compound on cellular aggregation, a fundamental process in tissue formation and various pathological conditions.

Therefore, no detailed research findings or data tables on the modulation of these or other biological processes by this compound can be presented.

Structure Activity Relationship Sar Studies of 4 N Hydroxycarbamimidoyl Benzoic Acid Analogs

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the benzoic acid ring of 4-(N-Hydroxycarbamimidoyl)benzoic acid analogs can significantly influence their biological potency and selectivity. Studies on related scaffolds, such as benzamides, have shown that even minor changes to the substituents can lead to substantial differences in activity.

Research on a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles, which were synthesized from a methyl 2-chloro-5-(N′-hydroxycarbamimidoyl)benzoate intermediate, provides insights into how substituents on a phenyl ring can affect biological activity. nih.gov In this series, the type of substituent on an aniline (B41778) moiety attached to the benzamide (B126) scaffold was varied to assess the impact on insecticidal and fungicidal activities. For instance, it was observed that less sterically hindered substitutions on the aniline may reduce obstacles for the compound binding to its target receptor, thereby increasing activity. nih.gov Specifically, analogs with a 2-fluoro substituent on the benzene (B151609) ring demonstrated superior inhibitory activity against the tested fungi compared to other compounds in the series. nih.gov

The position of the substituent also plays a role, although in some cases, it was found to have little effect on the larvicidal activity of the target compounds. nih.gov The following table illustrates the effect of different substituents on the fungicidal activity of a related benzamide scaffold against Sclerotinia sclerotiorum.

Table 1: Effect of Substituents on Fungicidal Activity of Benzamide Analogs

| Compound ID | Substituent (R) on Aniline | EC50 (µg/mL) against S. sclerotiorum |

|---|---|---|

| 7a | H | >50 |

| 7b | 2-F | 11.61 |

| 7c | 3-F | 25.43 |

| 7d | 4-F | 19.87 |

| 7h | 2-CH3 | 33.15 |

| 7i | 3-CH3 | 41.28 |

| 7j | 4-CH3 | 38.92 |

These findings suggest that for this compound analogs, the introduction of small, electron-withdrawing groups, such as fluorine, particularly at the ortho position of the benzoic acid ring, could enhance biological potency. Conversely, bulkier substituents might be detrimental to activity due to steric hindrance at the target binding site.

Role of the N-Hydroxycarbamimidoyl Moiety in Ligand Binding

The N-Hydroxycarbamimidoyl (also known as N-hydroxyguanidine or amidoxime) moiety is a critical pharmacophore in many biologically active compounds, often playing a key role in binding to the active site of target enzymes, particularly metalloenzymes. nih.gov This functional group can act as a metal-binding group (MBG) and engage in crucial hydrogen bonding interactions. nih.govnih.gov

The N-hydroxycarbamimidoyl group is known to coordinate with metal ions present in the active sites of various enzymes. nih.gov For instance, in the context of metalloenzyme inhibitors, functional groups like hydroxamic acids and N-hydroxyureas, which are structurally related to the N-hydroxycarbamimidoyl moiety, are well-established metal binders. nih.gov This interaction is often crucial for the inhibitory activity of the compounds.

In studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors, it was found that hydrogen bonding interactions were key for the activity of the most potent compounds. nih.gov While not directly involving the N-hydroxycarbamimidoyl group, this highlights the general importance of such interactions in ligand binding.

Comparative Analysis with Isomeric and Derivative Compounds

The biological activity of this compound can be significantly influenced by the relative positions of the carboxylic acid and N-hydroxycarbamimidoyl groups on the benzene ring. Studies on the positional isomerism of benzoic acid derivatives have demonstrated that such structural changes can lead to different biological effects. For example, an investigation into the antibacterial activity of hydroxybenzoic acid isomers against Escherichia coli revealed that the position of the hydroxyl group had a notable impact on efficacy. nih.gov The study showed that 2-hydroxybenzoic acid had stronger antibacterial activity than benzoic acid, while isomers with hydroxyl groups at the meta and para positions had weaker activity. nih.gov This suggests that the spatial arrangement of functional groups is critical for interaction with biological targets.

Similarly, the conversion of the N-hydroxycarbamimidoyl moiety or the carboxylic acid group into other functional groups would be expected to alter the biological activity. For instance, the esterification of the carboxylic acid group would likely change the compound's solubility, cell permeability, and ability to form hydrogen bonds, which could in turn affect its biological potency.

A study on α-amylase inhibition by benzoic acid derivatives showed that the presence and position of hydroxyl groups on the benzene ring had a strong influence on inhibitory activity. nih.govmdpi.com 4-hydroxybenzoic acid showed a significantly greater inhibitory capacity than benzoic acid, indicating a positive effect of the para-hydroxyl group. mdpi.com This principle can be extrapolated to suggest that the para-positioning of the N-hydroxycarbamimidoyl group in this compound is likely a key determinant of its specific biological activity profile.

Bioisosteric Replacements and Their Effects on Activity and Stability

Bioisosteric replacement is a widely used strategy in drug design to modify the properties of a lead compound while retaining its desired biological activity. nih.govdrughunter.comcambridgemedchemconsulting.com This involves substituting a functional group with another that has similar physicochemical properties. For this compound, both the carboxylic acid and the N-hydroxycarbamimidoyl moieties are potential candidates for bioisosteric replacement.

Bioisosteres for the Carboxylic Acid Group:

The carboxylic acid group is often replaced to improve metabolic stability, cell permeability, and oral bioavailability. Common bioisosteres for carboxylic acids include:

Tetrazoles: These are one of the most common carboxylic acid bioisosteres. They are acidic, but generally more lipophilic than carboxylic acids, which can lead to improved cell membrane penetration.

Hydroxamic acids: These can also mimic the acidic nature of carboxylic acids and are known to be effective metal-binding groups.

Acylsulfonamides: These groups are also acidic and can form similar interactions to carboxylic acids.

Bioisosteres for the N-Hydroxycarbamimidoyl Moiety:

Replacing the N-hydroxycarbamimidoyl group can be more challenging due to its unique electronic and metal-binding properties. However, some potential bioisosteres could include:

Amidines: These retain the basic nitrogen functionality but lack the hydroxyl group, which would likely alter the binding mode and reduce metal-chelating ability.

Guanidines: Similar to amidines, guanidines are strongly basic and can form multiple hydrogen bonds, but the absence of the hydroxyl group would be a significant modification.

1,2,4-Oxadiazoles: This heterocyclic ring can be considered a non-classical bioisostere. nih.gov It can mimic some of the hydrogen bonding capabilities of the N-hydroxycarbamimidoyl group and often offers improved metabolic stability. nih.gov

The choice of a bioisostere depends on the specific biological target and the desired changes in the compound's properties. The success of a bioisosteric replacement is highly context-dependent and requires careful consideration of the structural and electronic properties of the replacement group. drughunter.com

Applications in Medicinal Chemistry and Drug Discovery

Design of Novel Inhibitors and Modulators

The amidoxime (B1450833) moiety of 4-(N-Hydroxycarbamimidoyl)benzoic acid is a key functional group in the design of novel enzyme inhibitors. This group can act as a mimic of carboxylic acids or as a chelating group for metal ions present in the active sites of metalloenzymes. For instance, derivatives of this compound have been investigated as inhibitors of various enzymes, where the amidoxime group plays a crucial role in binding to the enzyme's active site. The design of these inhibitors often involves modifying the benzoic acid portion of the molecule to enhance potency and selectivity for the target enzyme.

Development of Bio-isosteres for Improved Pharmacokinetic Profiles

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve a compound's pharmacokinetic profile. ipinnovative.com The amidoxime group in this compound can serve as a bioisostere for a carboxylic acid. This substitution can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For example, replacing a carboxylic acid with an amidoxime can sometimes increase a molecule's oral bioavailability by improving its membrane permeability and reducing its susceptibility to metabolic enzymes. researchgate.net

| Property | Carboxylic Acid | Amidoxime (as a bioisostere) | Potential Advantage of Amidoxime |

| Acidity | Typically acidic (pKa ~4-5) | Less acidic | Can alter ionization state at physiological pH, potentially improving membrane passage. |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts as both H-bond donor and acceptor | Can maintain key interactions with the biological target. |

| Metabolic Stability | Can be subject to glucuronidation | May have a different metabolic profile | Can lead to a longer half-life and improved in vivo efficacy. |

| Oral Bioavailability | Can be low due to high polarity | Can be higher | Improved absorption characteristics. ipinnovative.comresearchgate.net |

Prodrug Strategies Utilizing the Amidoxime Functionality

The amidoxime group is well-suited for the development of prodrugs. researchgate.net A prodrug is an inactive or less active compound that is converted into the active drug within the body. The amidoxime functionality can be enzymatically or chemically reduced in vivo to the corresponding amidine, which may be the active form of the drug. This strategy can be used to improve the oral bioavailability of amidine-containing drugs, as the amidoxime prodrug is often more readily absorbed than the highly basic amidine. researchgate.net Several prodrug strategies have been explored where the amidoxime is masked with a group that is cleaved off in the body to release the active amidine.

One notable approach involves the peptidylglycine alpha-amidating monooxygenase (PAM) enzyme, which has been investigated for its potential role in a novel prodrug strategy for amidoximes. nih.gov

Scaffold Hopping and Lead Optimization

Scaffold hopping is a medicinal chemistry strategy used to identify new molecular backbones (scaffolds) that have similar biological activity to a known active compound but with a different chemical structure. nih.govpsu.edu This approach can lead to compounds with improved properties, such as better potency, selectivity, or pharmacokinetic profiles, and can also provide a route to new intellectual property. psu.edu this compound can serve as a starting point or a reference scaffold in such efforts. By retaining the key pharmacophoric features of the amidoxime and carboxylic acid groups, medicinal chemists can design new scaffolds that maintain the desired biological activity while offering advantages in other properties. This process is a crucial part of lead optimization in drug discovery. griffith.edu.aunih.gov

Multi-Target Ligand Design

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological targets. nih.gov Designing ligands that can interact with more than one target simultaneously is an emerging strategy in drug discovery known as multi-target ligand design. nih.govspringernature.com The bifunctional nature of this compound, with its amidoxime and carboxylic acid groups, makes it an interesting building block for the design of multi-target ligands. These two functional groups can be oriented to interact with different binding sites on the same target or on different targets altogether. This approach can lead to drugs with enhanced efficacy and a reduced likelihood of developing drug resistance. nih.gov

Q & A

Q. How to mechanistically probe the inhibition of cytochrome P450 by this compound analogs?

- Methodological Answer: Perform pre-steady-state kinetics using stopped-flow UV-Vis to capture intermediate states (e.g., Compound I). Compare values with/without inhibitor. Use EPR spectroscopy to detect radical intermediates. Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis (e.g., Thr101Ala in CYP199A4).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.